molecular formula C17H17FN2O2S B2459835 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-37-1

2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2459835
CAS No.: 868965-37-1
M. Wt: 332.39
InChI Key: RQZYAKLRUGXFOQ-UHFFFAOYSA-N
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Description

2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research fields.

Preparation Methods

The synthesis of thiophene derivatives, including 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, typically involves heterocyclization reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific reaction conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization in the Paal–Knorr synthesis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Gewald reaction produces aminothiophene derivatives, while the Paal–Knorr reaction yields thiophene derivatives with different substituents .

Comparison with Similar Compounds

Thiophene derivatives are a diverse class of compounds with various therapeutic and industrial applications. Some similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . Compared to these compounds, 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may exhibit unique properties due to its specific structure and substituents, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-19-16(22)14-11-7-3-5-9-13(11)23-17(14)20-15(21)10-6-2-4-8-12(10)18/h2,4,6,8H,3,5,7,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZYAKLRUGXFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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